REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].O1CCCCC1[O:10][CH2:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16]Cl>CS(C)=O.[Cl-].[Na+].O>[C:1]([CH2:16][CH2:15][CH2:14][C:13]#[C:12][CH2:11][OH:10])#[N:2] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
66.2 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCC#CCCCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
brine
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
This solution was stirred overnight with 5 MH2SO4 (30 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preheated to 85° C.
|
Type
|
CUSTOM
|
Details
|
the temperature between 85° C. and 100° C
|
Type
|
ADDITION
|
Details
|
One hour after the addition
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×200 ml)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with further brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the reddish-brown oil was distilled
|
Type
|
CUSTOM
|
Details
|
boiling between 140° and 160° C.
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (200 ml)
|
Type
|
CUSTOM
|
Details
|
The methanol was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ether (200 ml) and brine (300 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with further ether (2×300 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
under reduced pressure, and distillation of the oil
|
Type
|
CUSTOM
|
Details
|
obtained
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCCC#CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |